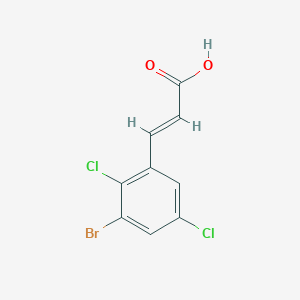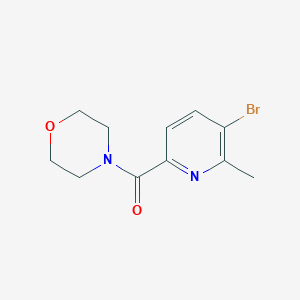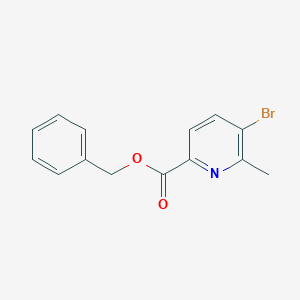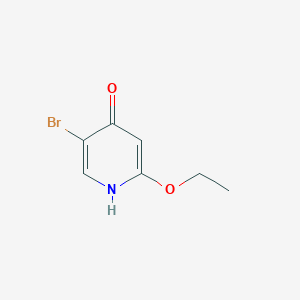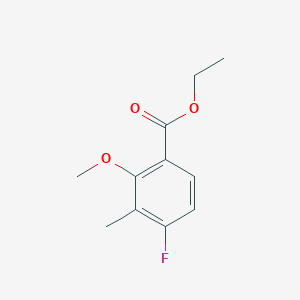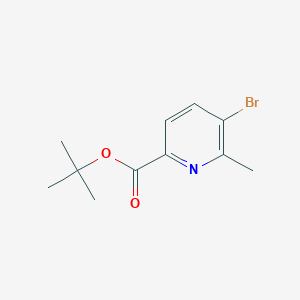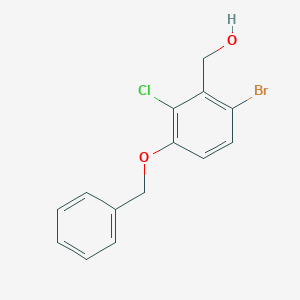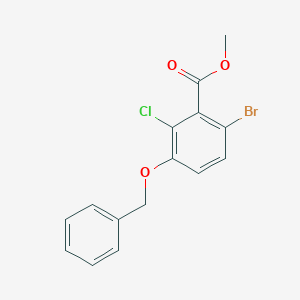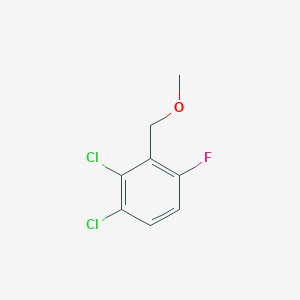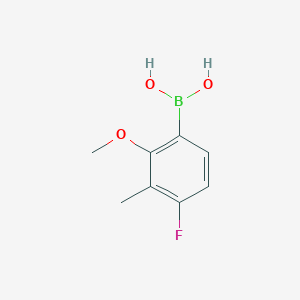
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are generally known to participate in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds, and reactions with diols and alpha-hydroxy ketones .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at a temperature of 2-8°C .科学研究应用
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid has a wide range of scientific research applications. It is used in drug discovery, enzyme inhibition, and material synthesis. In drug discovery, this compound is used to identify potential drug targets and to screen for new drugs. In enzyme inhibition, this compound is used to inhibit enzymes involved in a variety of biological processes. In material synthesis, this compound is used to synthesize a variety of materials, such as polymers and nanomaterials.
作用机制
Target of Action
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the functionalization of the compound, allowing it to interact with other molecules in a chemical reaction .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, facilitating the formation of carbon-carbon bonds . The compound’s boron moiety can be converted into a broad range of functional groups, enabling it to participate in various biochemical pathways .
Pharmacokinetics
Boronic acids are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a catalyst, the pH of the environment, and the temperature . Additionally, the stability of boronic acids can be influenced by exposure to air and moisture .
实验室实验的优点和局限性
The main advantage of using (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid in lab experiments is its ability to form stable complexes with a variety of compounds. This makes it an ideal reagent for a variety of scientific research applications. However, this compound is also limited in that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid research. These include developing new synthesis methods, exploring new applications for this compound, and studying the biochemical and physiological effects of this compound. Additionally, research into the mechanism of action of this compound could lead to a better understanding of its effects on biological processes. Finally, further research into the advantages and limitations of this compound could lead to new ways to use it in lab experiments.
合成方法
(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid can be synthesized by a variety of methods, including the reaction of methylmagnesium bromide with 4-fluorophenol, the reaction of 4-fluorophenol with boron trichloride, and the reaction of 4-fluorophenol with boron tribromide. All of these methods involve the reaction of a boron compound with 4-fluorophenol to form this compound. The reaction of 4-fluorophenol with boron trichloride is the most commonly used method, as it is the simplest and most cost-effective.
安全和危害
属性
IUPAC Name |
(4-fluoro-2-methoxy-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVRWGFWTWBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)

